molecular formula C23H21N3O2S2 B2357993 3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 383892-63-5

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2357993
CAS RN: 383892-63-5
M. Wt: 435.56
InChI Key: VGXRKZULXNQDFF-UHFFFAOYSA-N
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Description

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immunomodulatory Applications

One study discusses Linomide (quinoline-3-carboxamide), highlighting its role as a synthetic immunomodulator that can increase natural killer cell activity. It was investigated for its tolerability and preliminary indications of clinical efficacy in treating secondary progressive multiple sclerosis (MS), demonstrating a potential to inhibit disease progression, particularly in preventing new active lesions in MRI scans (Karussis et al., 1996).

Metabolism and Disposition Studies

Another study focused on the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist in humans. It provided insights into the oxidative deamination pathways and renal secretion of the studied compound, which could be relevant for understanding the metabolic pathways of the given chemical compound if its action involves similar receptor systems or metabolic enzymes (Shaffer et al., 2008).

Exposure and Risk Assessment

Further research has been conducted on dietary exposure to heterocyclic amines and other organohalogen contaminants, providing methodologies for assessing human exposure to various chemical compounds through food intake. These studies offer a framework for evaluating potential risks associated with exposure to various chemicals, including the compound , by measuring their presence in human biological samples and assessing dietary intake patterns (Fujii et al., 2014).

properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXRKZULXNQDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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